5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a dihydropyridine ring, a cyano group, and multiple aromatic rings, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-14-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanide salts.
Attachment of Aromatic Rings: The aromatic rings are typically introduced through Friedel-Crafts acylation or alkylation reactions.
Final Assembly: The final step involves coupling the intermediate products to form the complete compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-14-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar therapeutic uses.
Nicardipine: A compound with a similar structure and pharmacological profile.
Uniqueness
5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C29H26N4O3S |
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Molecular Weight |
510.6 g/mol |
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C29H26N4O3S/c1-19-26(28(35)33-23-15-9-10-16-24(23)36-2)27(20-11-5-3-6-12-20)22(17-30)29(31-19)37-18-25(34)32-21-13-7-4-8-14-21/h3-16,27,31H,18H2,1-2H3,(H,32,34)(H,33,35) |
InChI Key |
JQJVFLKJFAUYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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